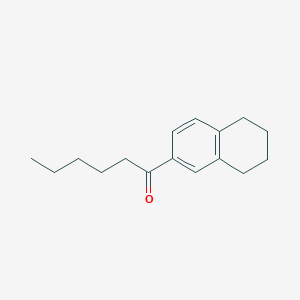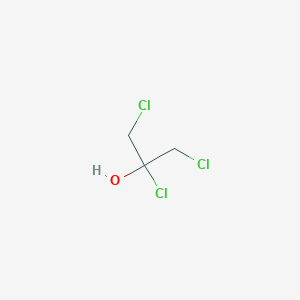
1,2,3-Trichloropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trichloropropan-2-ol is an organic compound with the molecular formula C₃H₅Cl₃O. It is a colorless liquid that is used in various industrial applications. This compound is known for its high reactivity due to the presence of three chlorine atoms and a hydroxyl group, making it a valuable intermediate in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Trichloropropan-2-ol can be synthesized through several methods. One common method involves the chlorination of glycerol. The reaction typically occurs in the presence of hydrochloric acid and a catalyst, such as zinc chloride, at elevated temperatures. The reaction proceeds as follows:
[ \text{C₃H₈O₃} + 3 \text{HCl} \rightarrow \text{C₃H₅Cl₃O} + 3 \text{H₂O} ]
Industrial Production Methods
Industrial production of this compound often involves the chlorination of allyl alcohol. This process is carried out in a chlorination reactor where allyl alcohol is reacted with chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trichloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,3-trichloropropane-2-one.
Reduction: Reduction of this compound can lead to the formation of 1,2,3-trichloropropane.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: 1,2,3-Trichloropropane-2-one
Reduction: 1,2,3-Trichloropropane
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,2,3-Trichloropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3-Trichloropropan-2-ol involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential toxic effects. The presence of three chlorine atoms makes it highly electrophilic, allowing it to react readily with nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trichloropropane: Similar in structure but lacks the hydroxyl group.
1,2-Dichloropropan-2-ol: Contains only two chlorine atoms.
1,3-Dichloropropan-2-ol: Chlorine atoms are positioned differently.
Uniqueness
1,2,3-Trichloropropan-2-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which imparts distinct reactivity and chemical properties. This combination makes it a versatile intermediate in various chemical reactions and industrial processes.
Propriétés
Numéro CAS |
116254-66-1 |
|---|---|
Formule moléculaire |
C3H5Cl3O |
Poids moléculaire |
163.43 g/mol |
Nom IUPAC |
1,2,3-trichloropropan-2-ol |
InChI |
InChI=1S/C3H5Cl3O/c4-1-3(6,7)2-5/h7H,1-2H2 |
Clé InChI |
WUGLLMGIZBHYAZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)(O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


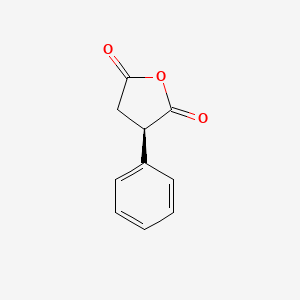

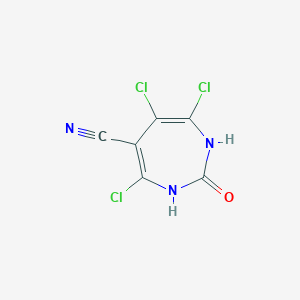
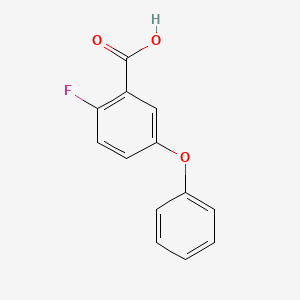
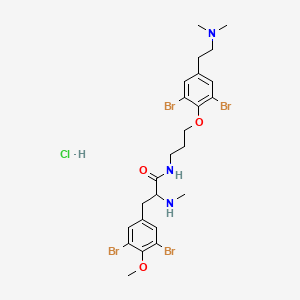

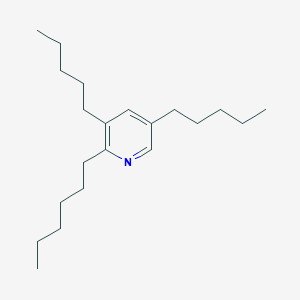
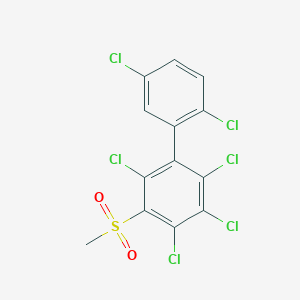
![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
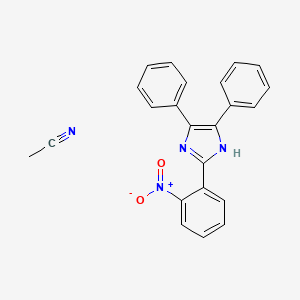
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
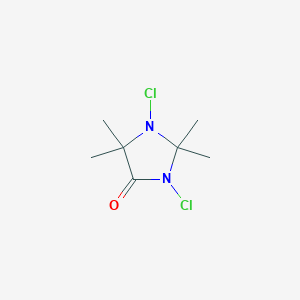
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
